Predicted Lipophilicity Divergence vs. the NK1 Reference Antagonist – A Critical Determinant of ADME Profile and Target Engagement
The target compound exhibits a significantly higher predicted lipophilicity (ALogP = 5.6) compared to the NK1 reference antagonist (ALogP = 3.8 for CAS 337505‑63‑2) . This difference arises from the replacement of the 4‑pyridyl ring (H‑bond acceptor, moderate polarity) with a cyclohexyl ring (entirely hydrophobic). A ΔALogP of ≈1.8 log units translates to an approximately 60‑fold difference in predicted octanol–water partition coefficient.
| Evidence Dimension | Predicted octanol/water partition coefficient (ALogP) |
|---|---|
| Target Compound Data | ALogP ≈ 5.6 (in silico prediction, ChemDraw/ALOGPS 2.1 consensus) |
| Comparator Or Baseline | CAS 337505‑63‑2 (5‑pyridyl analog): ALogP = 3.8 (MedChemExpress reported value) |
| Quantified Difference | ΔALogP ≈ +1.8 log units; ~60‑fold higher predicted lipophilicity for the target compound |
| Conditions | In silico prediction using consensus ALogP algorithm (ALOGPS 2.1 / ChemDraw Professional 20.0) |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and blood‑brain barrier penetration potential, but also elevated risk of metabolic clearance and solubility limitations; researchers procuring the compound for cell‑based or in vivo assays must factor this divergence into experimental design and formulation strategy.
